molecular formula C14H15NO2 B7500894 N-benzyl-N,2-dimethylfuran-3-carboxamide

N-benzyl-N,2-dimethylfuran-3-carboxamide

Cat. No.: B7500894
M. Wt: 229.27 g/mol
InChI Key: UGEDQTQERZQMCS-UHFFFAOYSA-N
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Description

N-Benzyl-N,2-dimethylfuran-3-carboxamide is a heterocyclic amide featuring a furan ring substituted at the 3-position with a carboxamide group. For instance, compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and DM-11 () share functional groups (amide, benzyl, or alkyl substituents) that guide synthetic and mechanistic comparisons.

Properties

IUPAC Name

N-benzyl-N,2-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-11-13(8-9-17-11)14(16)15(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEDQTQERZQMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Compound Name Core Structure Substituents Key Applications/Properties Reference
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N-(2-hydroxy-1,1-dimethylethyl), 3-methyl N,O-bidentate directing group for C–H activation
DM-11 (1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide) Pyrrole-carboxamide Dichlorobenzyl, dimethylpyridinone Potential bioactive scaffold (e.g., kinase inhibition)
Benzathine benzylpenicillin Bicyclic β-lactam N,N'-Dibenzylethylenediamine salt Antibiotic formulation
1-Methoxy-3-(4-nitrophenyl)indole-2-carboxylate Indole-carboxylate Methoxy, 4-nitrophenyl Regioselective bromination studies

Physicochemical Properties

Property N-Benzyl-N,2-Dimethylfuran-3-Carboxamide (Predicted) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide DM-11
Molecular Weight ~275 g/mol 237 g/mol ~480 g/mol
Solubility Moderate in polar aprotic solvents High in polar solvents (due to hydroxyl group) Low (lipophilic substituents)
Melting Point ~120–140°C (estimated) 98–100°C (reported) Not reported

Functional Group Influence

  • Amide Directing Groups :
    • The carboxamide in this compound may act as a directing group in metal-catalyzed C–H functionalization, similar to the N,O-bidentate group in ’s compound .
  • Benzyl Substituents :
    • Benzyl groups enhance lipophilicity and may stabilize intermediates in radical or electrophilic reactions, as seen in benzylpenicillin derivatives .

Research Findings and Gaps

  • Structural Analysis :
    • X-ray crystallography (utilizing programs like SHELX or OLEX2 ) is critical for confirming the stereoelectronic effects of substituents. For example, the crystal structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide revealed hydrogen-bonding networks influenced by its hydroxyl group .
  • Reactivity Studies :
    • highlights that substituent positioning on heterocycles (e.g., methoxy at indole-1-position) alters bromination regioselectivity . This suggests that the 2-methyl group on the furan ring in the target compound may similarly influence its reactivity.
  • Its lipophilic profile suggests possible pharmacokinetic advantages in drug design.

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